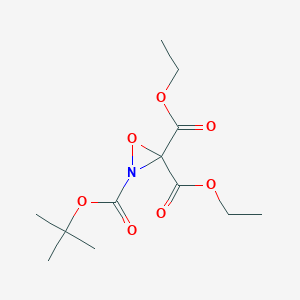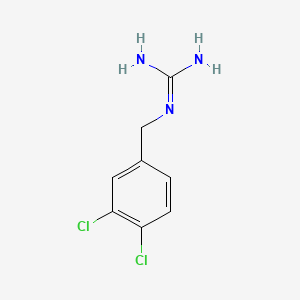
1-Propanol, 2,3-diethoxy-
Übersicht
Beschreibung
1-Propanol, 2,3-diethoxy-, also known as 2,3-Diethoxy-1-propanol, is a chemical compound with the molecular formula C7H16O3 . It is also referred to as glycerol diethyl ether .
Molecular Structure Analysis
The molecular structure of 1-Propanol, 2,3-diethoxy- consists of a three-carbon chain (propanol) with two ethoxy groups attached to the second and third carbons . The molecular weight is 148.200 Da .Physical and Chemical Properties Analysis
1-Propanol, 2,3-diethoxy- is a liquid at room temperature . It has a refractive index of 1.421 , and a boiling point of 90-93 °C at 14 mmHg . The density of this compound is 0.941 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
- Dihydroxyacetone Dimers : The study of 1,3-Dihydroxy-2-propanone in aqueous solutions led to the isolation of two stable diethyl ethers, which are cis- and trans-isomers of 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. These isomers exhibit chair conformation (trans-isomer) and twist-boat (cis-isomer) both in solution and crystalline state (Waagen et al., 1994).
Synthesis and Metabolic Pathways
- Synthesis of Carbohydrate Analogues : Research on 5-substituted derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one treated with propane-1,3-dithiol resulted in the synthesis of partly modified carbohydrates in the furanose form and other compounds with potential as new carbohydrate analogues (Valdersnes et al., 2012).
Atmospheric Chemistry and Environmental Impact
- Atmospheric Degradation Studies : The atmospheric degradation of 3-ethoxy-1-propanol was studied, revealing insights into its reactivity with Cl atoms, OH, and NO3 radicals. This research is crucial for understanding the environmental implications of such compounds (Aranda et al., 2021).
Analytical and Industrial Applications
- Analysis of Volatile Compounds : In the field of analytical chemistry, studies have been conducted on the quantification of major volatile compounds, including derivatives of propanol, in various samples like wine, demonstrating the application of these compounds in analytical methods (Peinado et al., 2004).
Green Chemistry and Solvent Applications
- Ecotoxicity of Glycerol-Biobased Solvents : Research on the environmental compatibility of glycerol-derived solvents, which include derivatives of 1,2-propanol, shows their potential as safe and useful solvents for industrial purposes, contributing to the development of green chemistry (Perales et al., 2017).
Safety and Hazards
1-Propanol, 2,3-diethoxy- is considered hazardous. It is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .
Eigenschaften
IUPAC Name |
2,3-diethoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLNWKPQPZBSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433361 | |
| Record name | 1-Propanol, 2,3-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-20-1 | |
| Record name | 1-Propanol, 2,3-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



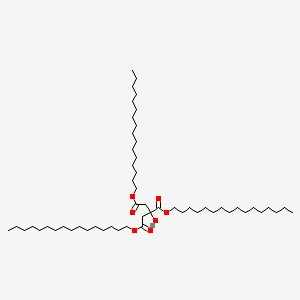

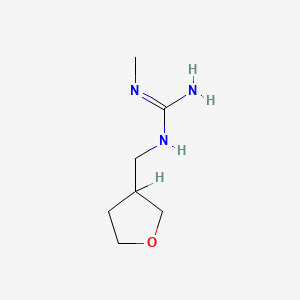

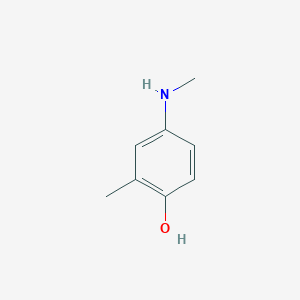

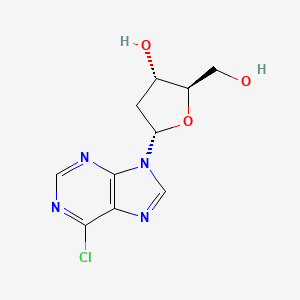



![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)
